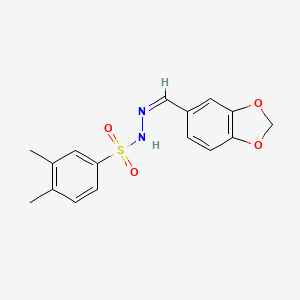
N'-(1,3-benzodioxol-5-ylmethylene)-3,4-dimethylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethylene)-3,4-dimethylbenzenesulfonohydrazide, commonly known as BDMBH, is a compound that has been widely used in scientific research due to its unique properties. BDMBH is a hydrazide derivative that has been shown to possess antitumor, antibacterial, and antiviral properties. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用机制
The mechanism of action of BDMBH is not fully understood, but several studies have suggested that the compound may act by inhibiting the activity of enzymes involved in cellular processes. BDMBH has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of RNA.
Biochemical and physiological effects:
BDMBH has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. Additionally, BDMBH has been shown to possess antioxidant activity, which can help protect cells from oxidative stress.
实验室实验的优点和局限性
BDMBH has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to possess a wide range of biological activities. Additionally, BDMBH has been shown to be stable under various conditions, making it suitable for use in experiments that require long-term stability. However, one limitation of BDMBH is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the use of BDMBH in scientific research. One potential application is in the development of new cancer therapies. BDMBH has been shown to possess antitumor activity, and further research may lead to the development of new cancer drugs based on the compound. Additionally, BDMBH may have potential applications in the development of new antibacterial and antiviral drugs. Further research is needed to fully understand the mechanism of action of BDMBH and to explore its potential applications in various fields of research.
合成方法
Several methods have been reported for the synthesis of BDMBH. One of the most commonly used methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with hydrazine hydrate in the presence of sodium acetate to obtain 3,4-dimethylbenzenesulfonohydrazide. The resulting compound is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of acetic acid to obtain BDMBH.
科学研究应用
BDMBH has been extensively studied for its potential use in various scientific research applications. The compound has been shown to possess antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess antibacterial activity against various strains of bacteria, including antibiotic-resistant strains. Additionally, BDMBH has been found to possess antiviral activity against several viruses, including herpes simplex virus type 1 and 2.
属性
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-3-5-14(7-12(11)2)23(19,20)18-17-9-13-4-6-15-16(8-13)22-10-21-15/h3-9,18H,10H2,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAGEJZIKXNHQJ-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-17-(3-chloro-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4963144.png)
![3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963145.png)
![5-{3-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963149.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4963150.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B4963157.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B4963159.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4963165.png)
![2-[(3-bromobenzyl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B4963171.png)
![3-{[(3,5-dimethylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4963178.png)
![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)
![ethyl 2-[({[2-(acetylamino)-3-phenylacryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4963217.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)

![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)